molecular formula AuPb B14623129 Gold;lead CAS No. 56780-45-1

Gold;lead

Cat. No.: B14623129
CAS No.: 56780-45-1
M. Wt: 404 g/mol
InChI Key: UCHOFYCGAZVYGZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

56780-45-1

Molecular Formula

AuPb

Molecular Weight

404 g/mol

IUPAC Name

gold;lead

InChI

InChI=1S/Au.Pb

InChI Key

UCHOFYCGAZVYGZ-UHFFFAOYSA-N

Canonical SMILES

[Au].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of gold and lead compounds can involve various synthetic routes. One common method is the fire assay technique, which involves the use of lead as a collector for gold during the assay process . This method is widely used in the analysis of gold content in ores and concentrates. Another method involves the use of cyanide leaching, where gold is leached from the ore by treatment with a solution of cyanide .

Industrial Production Methods: In industrial settings, the production of gold and lead compounds often involves the use of high-temperature processes and specialized equipment. For example, the cyanide process for gold extraction involves comminution (grinding) to increase surface area and expose the gold to the extracting solution . The extraction is conducted by dump leaching or heap leaching processes.

Chemical Reactions Analysis

Types of Reactions: Gold and lead compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the “Golden Rain” experiment, where lead nitrate reacts with potassium iodide to produce lead iodide, which forms beautiful hexagonal crystals resembling plates of gold .

Common Reagents and Conditions: Common reagents used in reactions involving gold and lead compounds include potassium iodide, lead nitrate, and cyanide solutions. The conditions for these reactions can vary, but they often involve heating and the use of aqueous solutions .

Major Products Formed: The major products formed from reactions involving gold and lead compounds include lead iodide (PbI₂) and potassium nitrate (KNO₃) in the case of the Golden Rain experiment . In the cyanide leaching process, the major product is a gold-cyanide complex.

Comparison with Similar Compounds

Gold (Au)

Gold (atomic number 79, density 19.3 g/cm³) is a noble metal renowned for its exceptional resistance to corrosion, high electrical conductivity, and malleability. It is widely used in electronics, nanotechnology (e.g., gold nanoparticles ), and jewelry. Gold's optical properties, such as its plasmon resonance in nanoparticles, make it valuable in sensors and catalysis .

Lead (Pb)

Lead (atomic number 82, density 11.3 g/cm³) is a heavy metal with low melting point (327.5°C) and high ductility. However, its alloys and intermetallic compounds remain critical in specialized soldering and electronics .

Comparison with Similar Compounds

Intermetallic Compounds of Gold and Lead

Gold and lead form intermetallic compounds (e.g., AuPb₂, AuPb₃) with distinct properties:

Compound Melting Point (°C) Electrical Conductivity (S/m) Applications
AuPb₂ 254 4.5 × 10⁶ Soldering, thin-film electronics
AuSn₄ 280 6.2 × 10⁶ High-reliability solder joints
PbTe 917 1.0 × 10³ Thermoelectric materials

Key Observations :

  • Au-Pb vs. Au-Sn : Au-Pb alloys have lower melting points than Au-Sn, making them suitable for low-temperature soldering. However, Au-Sn exhibits superior mechanical strength .
  • Reactivity : Au-Pb intermetallics are prone to embrittlement due to rapid reaction kinetics, whereas Au-Sn forms more stable interfaces .

Comparison with Other Heavy Metal Compounds

Property Gold Compounds (e.g., AuCl₃) Lead Compounds (e.g., PbO₂) Cadmium-Gold (CdAu)
Toxicity Low High Moderate (Cd toxicity dominates)
Conductivity High (metallic bonding) Moderate (ionic/covalent) High (alloy-dependent)
Applications Catalysis, electronics Batteries, pigments Niche electronics, sensors

Unique Features :

  • Cd-Au vs. Pb-Au : Cd-Au alloys exhibit higher catalytic activity but lower thermal stability compared to Pb-Au systems .

Research Findings and Industrial Relevance

Thermal and Mechanical Performance

  • Soldering Applications : Indium/lead solders (e.g., In₆₀Pb₄₀) outperform tin/lead (Sn₆₃Pb₃₇) in thermal fatigue resistance, particularly in rigid structures like ceramic-to-metal joints. However, Sn/Pb remains dominant due to cost-effectiveness .
  • Intermetallic Growth : Au-Pb intermetallics form rapidly at solder joints, leading to brittleness. Nickel barrier layers are recommended to mitigate this issue .

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